N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 4-fluorophenethyl substituent at position 3, and a phenoxyacetamide moiety at position 2. The (2E)-configuration of the imine bond likely influences its conformational stability and interaction with biological targets.
Properties
Molecular Formula |
C21H21FN2O4S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21FN2O4S2/c22-16-8-6-15(7-9-16)10-11-24-18-13-30(26,27)14-19(18)29-21(24)23-20(25)12-28-17-4-2-1-3-5-17/h1-9,18-19H,10-14H2 |
InChI Key |
NWFKIRPBGAVVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, phenol derivatives, and fluorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations on the Core Heterocycle
- N-[(2E)-3-(2,4-Difluorophenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-Fluorophenyl)acetamide (CAS 900286-41-1): This analogue replaces the 4-fluorophenethyl group with a 2,4-difluorophenyl substituent and substitutes phenoxyacetamide with 4-fluorophenylacetamide.
- FOE 5043 (N-(4-Fluorophenyl)-N-(1-Methylethyl)-2-((5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl)Oxy)Acetamide): While lacking the thienothiazole core, FOE 5043 shares fluorophenyl and acetamide motifs. Its thiadiazole ring confers higher electronegativity, which may improve pesticidal activity but limit metabolic stability relative to the target compound .
Core Heterocycle Modifications
- Quinazolinone-Thioacetamide Derivatives (e.g., Compounds 5–10 in ): These compounds replace the thienothiazole system with a quinazolinone ring linked to a thioacetamide group.
Analytical Comparisons
- Mass Spectrometry (MS/MS): Molecular networking () would differentiate the target compound from analogues via parent ion fragmentation. For example, the phenoxyacetamide moiety may produce distinct fragments (e.g., m/z 121 for phenoxy) compared to CAS 900286-41-1’s fluorophenylacetamide (m/z 139) .
- Structural Similarity Algorithms: Graph-based comparisons () would highlight the thienothiazole core’s uniqueness, yielding low Tanimoto scores (<0.3) against quinazolinones or thiadiazoles .
Key Research Findings
- Agrochemical Potential: Fluorinated acetamides like FOE 5043 and the target compound show pesticidal activity, but the latter’s sulfone group may reduce environmental persistence .
- Synthetic Challenges: Multi-step synthesis of the thienothiazole core limits scalability compared to quinazolinone derivatives, which achieve >90% yields in single steps .
- Dereplication: MS/MS-based dereplication () is critical to distinguish the target compound from CAS 900286-41-1, as structural similarities could lead to false annotations in drug discovery pipelines .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step pathways, including:
- Stepwise functionalization : Initial formation of the tetrahydrothieno-thiazole core via cyclization reactions under controlled temperatures (60–80°C) and anhydrous conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% by enhancing reaction kinetics .
- Key intermediates : Use of 5-(4-fluorophenyl)ethyl groups and phenoxyacetamide precursors, with stoichiometric monitoring via TLC to minimize by-products .
Optimization Strategies :
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and carbon backbone .
- FT-IR : Identifies functional groups (e.g., sulfone stretching at ~1300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the (2E)-configuration .
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Cross-validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (e.g., Arrhenius plots) .
- Isotopic labeling : Track reaction mechanisms (e.g., ¹⁸O labeling for sulfone group stability studies) .
- In situ spectroscopy : Use Raman or IR to monitor intermediate formation during synthesis .
Advanced: What strategies are employed to analyze pharmacokinetic properties in preclinical models?
Methodological Answer:
- In vitro assays :
- Plasma stability : Incubate compound in plasma (37°C, pH 7.4) and quantify degradation via LC-MS .
- CYP450 inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .
- In vivo studies :
- Bioavailability : Administer via oral/i.v. routes in rodents and measure AUC (area under the curve) .
- Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (≥95% purity) .
- Column chromatography : Optimize with silica gel and gradient elution (e.g., hexane:ethyl acetate from 9:1 to 1:1) .
- HPLC : Apply reverse-phase C18 columns for final polishing (acetonitrile/water + 0.1% TFA) .
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR libraries to identify binding partners .
- CRISPR-Cas9 knockout : Validate target relevance in cell lines .
- Pathway analysis :
- RNA-seq : Profile gene expression changes in treated vs. untreated cells .
- Western blotting : Quantify phosphorylation levels of signaling proteins (e.g., MAPK, AKT) .
Advanced: How can SAR studies improve bioactivity?
Methodological Answer:
- Substituent modification :
- Fluorophenyl group : Replace with chloro or methyl groups to assess impact on target affinity .
- Sulfone moiety : Test bioisosteres (e.g., sulfonamide) for metabolic stability .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .
Basic: How to assess the compound’s stability under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
